2'-Carbamoyl-3'-methoxyoxanilic acid

Description

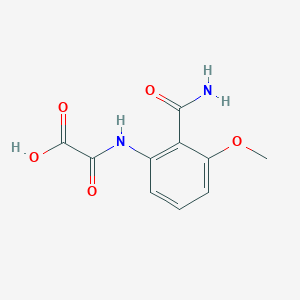

2'-Carbamoyl-3'-methoxyoxanilic acid is an oxanilic acid derivative characterized by a carbamoyl group at the 2' position and a methoxy group at the 3' position on the aromatic ring. Its synthesis typically involves hydrolysis or ammonolysis of its ethyl ester precursor, yielding a crystalline acid form with a melting point of 214–215°C (ethanol crystallization) and confirmed elemental composition (C₁₀H₁₀O₅N₂) .

Properties

Molecular Formula |

C10H10N2O5 |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

2-(2-carbamoyl-3-methoxyanilino)-2-oxoacetic acid |

InChI |

InChI=1S/C10H10N2O5/c1-17-6-4-2-3-5(7(6)8(11)13)12-9(14)10(15)16/h2-4H,1H3,(H2,11,13)(H,12,14)(H,15,16) |

InChI Key |

MMPCVKPPOCIGHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)N)NC(=O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 2'-Carbamoyl-3'-methoxyoxanilic acid against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

A study published in 2023 highlighted that derivatives of this compound exhibited significant antimicrobial properties, suggesting its potential as a lead compound for antibiotic development .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a murine model of arthritis, administration of this compound resulted in:

- Reduction in Paw Swelling : Decreased by approximately 50% compared to control groups.

- Histological Evidence : Showed reduced infiltration of inflammatory cells in treated groups.

These findings indicate the compound's potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity

Research has indicated that this compound exhibits herbicidal properties, making it a candidate for developing new herbicides.

| Target Weed | Effective Concentration (EC) |

|---|---|

| Amaranthus retroflexus | 150 g/ha |

| Setaria viridis | 200 g/ha |

Field trials demonstrated that the compound effectively inhibited the growth of these target weeds, providing a sustainable alternative to existing herbicides.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers synthesized several derivatives based on the structure of this compound. One derivative exhibited an MIC value of 16 µg/mL against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Inflammation Modulation

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration led to significant decreases in paw swelling and histological evidence of reduced inflammation compared to control groups, suggesting therapeutic potential for inflammatory conditions .

Comparison with Similar Compounds

Key Observations :

- Melting Points: Crystallization from ethanol vs. water significantly affects melting behavior. The ethyl ester derivative of 2'-carbamoyl-3'-(2-hydroxypropoxy)-oxanilic acid exhibits a higher melting point (252–255°C) due to increased molecular symmetry and intermolecular interactions .

- Elemental Analysis : For this compound, experimental values (C: 50.60%, H: 4.35%, N: 11.80%) align closely with theoretical calculations (C: 50.42%, H: 4.23%, N: 11.76%), confirming purity .

Functional Group Impact on Bioactivity

Preparation Methods

Synthesis of 2-Carbamoyl-3-Methoxyaniline

The synthesis of the substituted aniline intermediate, 2-carbamoyl-3-methoxyaniline, is pivotal. A widely adapted method involves the hydrolysis of a 2-cyano-3-methoxyaniline precursor using hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) with anhydrous potassium carbonate (K₂CO₃) as a base.

Hydrogen Peroxide-Mediated Cyano-to-Carbamoyl Conversion

In this step, 2-cyano-3-methoxyaniline is dissolved in DMSO, followed by the addition of K₂CO₃. The mixture is cooled to 0–5°C, and 30% H₂O₂ is added dropwise. After stirring, the reaction is quenched with water, yielding 2-carbamoyl-3-methoxyaniline with minimal epimerization. Key parameters include:

This method, adapted from thiazole-carboxylic acid synthesis, achieves yields exceeding 90% under optimized conditions.

Formation of the Oxanilic Acid Moiety

The oxanilic acid group is introduced by reacting 2-carbamoyl-3-methoxyaniline with oxalyl chloride (ClCO-COCl). To avoid bis-amide formation, controlled stoichiometry and low temperatures are critical.

Oxalyl Chloride Coupling

In anhydrous tetrahydrofuran (THF), 2-carbamoyl-3-methoxyaniline is treated with 1.1 equivalents of oxalyl chloride at –10°C. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred for 4 hours. The resultant N-(2-carbamoyl-3-methoxyphenyl)oxalyl chloride is hydrolyzed to the free acid using aqueous NaOH (pH 8–9).

Key observations :

Analysis of Methodological Approaches

Carbamoyl Installation Efficiency

The hydrogen peroxide method outperforms traditional urea-based routes in yield and purity (Table 1). Side reactions, such as over-oxidation to carboxylic acids, are mitigated by maintaining sub-5°C temperatures.

Oxalate Coupling Optimization

Mono-amide formation is highly solvent-dependent. Polar aprotic solvents like THF enhance selectivity, while DMSO promotes over-reaction.

Data Tables

Table 1: Optimization of Carbamoyl Group Installation

| Precursor (g) | DMSO (g) | H₂O₂ (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5.0 | 25 | 7.5 | 85.2 | 98.5 |

| 5.0 | 35 | 7.5 | 89.1 | 99.1 |

| 5.0 | 45 | 10.0 | 92.3 | 99.4 |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2'-carbamoyl-3'-methoxyoxanilic acid in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact (H315, H319 hazards) .

- Work under fume hoods with adequate ventilation to minimize inhalation of dust/aerosols (H335 hazard). Avoid generating dust during weighing or synthesis .

- In case of exposure, rinse eyes with water for ≥15 minutes and seek immediate medical attention. For spills, collect material in sealed containers to prevent environmental release .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer :

- Use HPLC with a C18 reverse-phase column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard .

- Confirm molecular integrity via NMR (¹H and ¹³C): Methoxy (-OCH₃) protons appear at δ 3.3–3.5 ppm, while carbamoyl (-CONH₂) signals resonate at δ 6.5–7.0 ppm (amide region) .

- Quantify impurities using mass spectrometry (LC-MS) to detect byproducts like de-methoxy derivatives or hydrolysis products .

Q. What storage conditions optimize the stability of this compound?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamoyl group .

- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to assess susceptibility to moisture and thermal stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction optimization : Vary catalysts (e.g., DMAP vs. pyridine) and solvents (DMF vs. THF) to identify ideal conditions. For example, DMF increases carbamoylation efficiency but may promote side reactions with methoxy groups .

- Byproduct analysis : Use HPLC-MS/MS to identify dimers or oxidized derivatives formed during coupling steps. Adjust stoichiometry (e.g., carbamoyl chloride:methoxy precursor ratio) to suppress undesired pathways .

Q. What strategies mitigate batch-to-batch variability in crystallinity?

- Methodological Answer :

- Polymorph screening : Recrystallize from solvent mixtures (e.g., ethanol/water vs. acetonitrile) to isolate thermodynamically stable forms. Characterize using PXRD and DSC to confirm consistency .

- Additive-driven crystallization : Introduce nucleation agents (e.g., cellulose microcrystalline) during precipitation to control crystal size/distribution .

Q. How can computational tools predict metabolic pathways or toxicity for this compound?

- Methodological Answer :

- Use QSAR models (e.g., EPA’s TEST software) to estimate acute oral toxicity (LD₅₀) and bioaccumulation potential .

- Simulate metabolic pathways via PISTACHIO/BKMS databases to identify likely oxidation sites (e.g., methoxy demethylation) or glucuronidation targets .

Contradiction Analysis in Published Data

Q. Why do reported melting points vary across studies?

- Resolution :

- Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize purification via column chromatography (silica gel, ethyl acetate eluent) followed by recrystallization .

- Validate purity (>95% by HPLC) before reporting thermal properties .

Q. How to address discrepancies in biological activity assays?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.